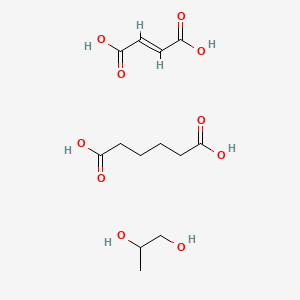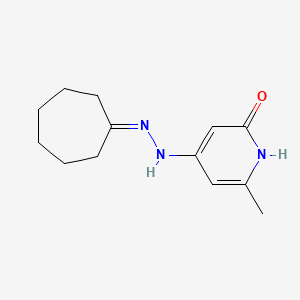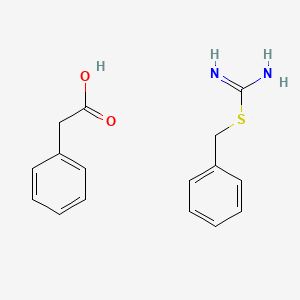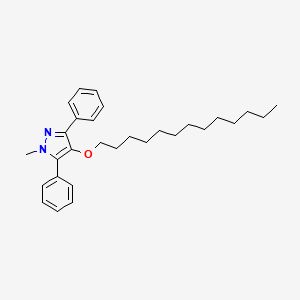
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate is an organic compound that features a cyclopentadiene ring attached to an ethyl group, which is further bonded to a methyl carbonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate typically involves the reaction of cyclopentadiene with ethyl chloroformate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the cyclopentadiene acts as a nucleophile attacking the carbonyl carbon of the ethyl chloroformate, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group to an alcohol.
Substitution: The cyclopentadiene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions to achieve substitution on the cyclopentadiene ring.
Major Products
Oxidation: Produces carbonyl derivatives.
Reduction: Yields alcohol derivatives.
Substitution: Results in halogenated cyclopentadiene derivatives.
Applications De Recherche Scientifique
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate exerts its effects involves interactions with various molecular targets. The cyclopentadiene ring can participate in π-π interactions with aromatic residues in proteins, while the carbonate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadiene: A simpler compound with a similar ring structure but lacking the ethyl methyl carbonate group.
Cyclopentadienyl anion: An anionic form of cyclopentadiene, commonly used as a ligand in organometallic chemistry.
Methyl cyclopentadiene: A methyl-substituted derivative of cyclopentadiene.
Uniqueness
2-(Cyclopenta-1,3-dien-1-yl)ethyl methyl carbonate is unique due to the presence of both the cyclopentadiene ring and the carbonate group, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
60238-11-1 |
|---|---|
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
2-cyclopenta-1,3-dien-1-ylethyl methyl carbonate |
InChI |
InChI=1S/C9H12O3/c1-11-9(10)12-7-6-8-4-2-3-5-8/h2-4H,5-7H2,1H3 |
Clé InChI |
CWHGOASYADTDLY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OCCC1=CC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-({2-[(E)-tert-Butyldiazenyl]propan-2-yl}oxy)butan-1-ol](/img/structure/B14594871.png)
![3-(Dithiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B14594872.png)

![1-[1-(2,4-Dichlorophenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14594893.png)


![Spiro[9H-fluorene-9,2'-[2H]thiopyran], 4',5'-dimethyl-](/img/structure/B14594916.png)

![1-Dodecyl-3-[(2H-tetrazol-5-yl)sulfanyl]piperidin-4-one](/img/structure/B14594925.png)
![2-[(Dibutylamino)methyl]phenol](/img/structure/B14594931.png)




